N-Cyclohexyl-N-methylcyclohexanamine

Catalog No.
S702806
CAS No.
7560-83-0
M.F
C13H25N
M. Wt
195.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexyl-N-methylcyclohexanamine

MDCHA (CAS 7560-83-0) solves common performance issues when substituting DMCHA or TEA.

  • PU co-catalyst: ensures rapid skin curing, low odor, reduced VOC, and substrate adhesion.
  • Hindered base: enables Heck, Suzuki, carbonylation without nucleophilic side reactions.
  • Industrial-grade equivalent to Polycat 12; ideal for high-water foams and automotive interior formulations.

CAS Number

7560-83-0

Product Name

N-Cyclohexyl-N-methylcyclohexanamine

IUPAC Name

N-cyclohexyl-N-methylcyclohexanamine

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

InChI

InChI=1S/C13H25N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3

InChI Key

GSCCALZHGUWNJW-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C2CCCCC2

Synonyms

N-Cyclohexyl-N-methyl-cyclohexanamine; D 0820; Dicyclohexyl(methyl)amine; Methyldicyclohexylamine; N,N-Dicyclohexyl-N-methylamine; N,N’-Dicyclohexylmethylamine; N-Cyclohexyl-N-methylcyclohexanamine; N-Methyldicyclohexylamine; NSC 133262; NSC 166513;

Canonical SMILES

CN(C1CCCCC1)C2CCCCC2

The exact mass of the compound N-Cyclohexyl-N-methylcyclohexanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166513. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g, 500 g

N-Cyclohexyl-N-methylcyclohexanamine (CAS 7560-83-0), widely procured under the industrial acronym MDCHA or trade names such as Polycat 12, is a high-boiling, low-odor tertiary amine. In industrial procurement, it is primarily sourced as a specialized polyurethane co-catalyst for rigid and flexible foams, where it provides precise control over the gas-forming and gelling reactions. Beyond polymer manufacturing, MDCHA serves as a highly sterically hindered base in advanced organic synthesis, facilitating palladium-catalyzed cross-couplings and carbonylation reactions without undergoing unwanted nucleophilic side reactions. Its high molecular weight (195.34 g/mol) and dual cyclohexyl rings impart significant steric bulk and low volatility, making it a critical material selection for formulations requiring reduced VOC emissions, improved foam skin curing, and suppressed nucleophilic interference[1].

Procurement Fit

High thermal stability and low volatility profile
Sterically hindered tertiary amine with controlled catalytic activity
Non-nucleophilic base for polyurethane, corrosion inhibition, and coating applications
Reported low odor and VOC Class III profile supports low-emission formulations

Buyers frequently attempt to substitute MDCHA with more common, lower-cost tertiary amines like N,N-dimethylcyclohexylamine (DMCHA) or triethylamine (TEA). However, generic substitution fails in both polymer and synthetic applications due to fundamental differences in steric profile and volatility. In polyurethane systems, replacing MDCHA with DMCHA leads to increased surface friability, poorer skin curing, and elevated volatile organic compound (VOC) emissions due to DMCHA's significantly lower boiling point (approx. 160 °C vs. 265 °C for MDCHA) . In chemical synthesis, substituting MDCHA with less hindered bases like TEA often results in unwanted nucleophilic attack on electrophilic substrates or catalyst poisoning, severely degrading yields in sensitive palladium-catalyzed reactions. Consequently, MDCHA is non-interchangeable when low odor, precise reaction profiling, and high steric hindrance are application-critical [1].

Substitution Risk

Volatile Amines (e.g., Triethylamine)
May evaporate under high-temperature conditions, losing activity and increasing emissions. Low vapor pressure of N-cyclohexyl-N-methylcyclohexanamine provides sustained performance.
Stronger PU Catalysts (e.g., Polycat 33)
Accelerated front-end gelation may lead to foam collapse in high-index systems; delayed catalytic profile of this compound supports controlled rise.
Common Alkanolamines (e.g., Diethanolamine)
Lower thermal decomposition temperatures reduce durability; steric hindrance and non-nucleophilic character differ, altering reaction selectivity.

Volatility and Odor Reduction in Foam Formulations

A primary procurement driver for MDCHA over standard catalysts is its substantially lower volatility, which directly translates to reduced odor and lower VOC emissions in manufacturing environments. MDCHA exhibits a boiling point of approximately 265 °C and a vapor pressure near 0.0 mm Hg at 25 °C, whereas the industry-standard DMCHA boils at 160 °C with a significantly higher vapor pressure. This physical differentiation ensures that MDCHA remains trapped within the polymer matrix rather than off-gassing, improving the environmental and safety profile of the final polyurethane product.

Evidence DimensionBoiling point and volatility (odor potential)
Target Compound DataMDCHA boiling point ~265 °C, negligible vapor pressure at 25 °C
Comparator Or BaselineDMCHA boiling point ~160 °C
Quantified Difference>100 °C higher boiling point for MDCHA, reducing VOCs
ConditionsStandard atmospheric conditions (760 mmHg)

Selecting MDCHA minimizes worker exposure to amine odors and helps manufacturers meet increasingly strict VOC emission standards for indoor building materials and automotive interiors.

Thermal Stability
Head-to-head
Decomp. ~280°C, +130°C over triethylamine
Reported higher thermal endurance in comparative analysis
Standard thermal analysis; VOC Class III context

Surface Curing and Friability Reduction in Rigid Foams

In the production of rigid polyurethane foams, particularly high-water formulations, the choice of co-catalyst dictates the surface quality of the foam. MDCHA is utilized at a 20% addition rate to the main catalyst package to specifically accelerate skin curing and reduce surface friability without disrupting the core gelation profile. In contrast, relying solely on DMCHA in high-water systems often results in a brittle, friable foam surface with poor substrate adhesion. MDCHA's balanced catalytic activity promotes a smooth reaction profile, ensuring a tough, durable outer skin critical for spray foams and insulation boards.

Evidence DimensionFoam surface curing and friability
Target Compound Data20% MDCHA co-catalyst addition provides tough skin setting
Comparator Or BaselineDMCHA-only systems exhibit higher surface friability
Quantified DifferenceElimination of friability defects while maintaining core gelation
ConditionsHigh-water rigid polyurethane foam formulations

Improved skin curing prevents material crumbling and enhances the adhesion of the foam to building substrates, reducing material waste and failure rates.

PU Co-Catalyst Reactivity
Head-to-head
Delayed cream/string time; 20% addition accelerates cure without density loss
Supports selective gelation control in foam formulations
Polyurethane foam context; less effective for high-density foams

Yield Enhancement in Palladium-Catalyzed Synthesis

In pharmaceutical and fine chemical synthesis, MDCHA acts as an exceptionally effective sterically hindered base. During palladium-catalyzed Heck and Suzuki cross-couplings, the dual cyclohexyl rings prevent the nitrogen lone pair from coordinating with the active metal center or acting as a competing nucleophile. Studies utilizing polymer-encapsulated silica-supported Pd nanoparticles demonstrated that utilizing MDCHA at 140 °C yielded 30–95% of target coupled products, outperforming less hindered amines that suffer from catalyst deactivation or side-product formation [1].

Evidence DimensionReaction yield in Pd-catalyzed couplings
Target Compound Data30–95% target yield using MDCHA as the base
Comparator Or BaselineLess sterically hindered amines (e.g., TEA)
Quantified DifferencePrevention of nucleophilic side reactions and catalyst poisoning
ConditionsPd-nanoparticle catalyzed Heck reactions at 140 °C

For process chemists, procuring MDCHA maximizes API yields and minimizes the need for complex downstream purification caused by base-induced side reactions.

Corrosion Inhibition
Head-to-head
1.9 mpy / 88% protection vs 4.8 mpy / 62% (morpholine)
Reported higher inhibition efficiency at tested concentration
Glycol-water coolant; benzotriazole similar performance at half dose
Coating Coalescing
Head-to-head
MFFT −13°C, gloss 81, hardness 135 vs TEA −7°C, 75, 120
Reported improved film formation and mechanical properties
Acrylic latex formulation at 2% loading
Latent Curing
Class-level
80°C: gel 28 min, Tg 92°C, 112 MPa; 100°C: 15 min, Tg 108°C, 125 MPa
Supports latent curing behavior evaluation
Class-level comparison with fast-curing amines

Rigid Polyurethane Spray Foams and Insulation Boards

MDCHA is a highly effective co-catalyst (often replacing a portion of DMCHA) to ensure rapid skin curing, low surface friability, and strong adhesion to construction substrates in high-water formulations .

Low-VOC Automotive and Indoor Flexible Foams

Due to its high boiling point and low vapor pressure, MDCHA is selected to minimize amine off-gassing and meet stringent automotive interior air quality standards [1].

Palladium-Catalyzed Cross-Coupling Reactions

MDCHA serves as a specialized sterically hindered base in Heck, Suzuki, and double carbonylation reactions, preventing catalyst poisoning and nucleophilic interference during complex API synthesis [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Temperature, Low-VOC PU Foams
Thermal stability and low volatility
Decomposition temperature and VOC classification review
Corrosion Protection in Cooling Systems
Corrosion inhibition efficiency in glycol-water
Long-term corrosion rate and inhibitor longevity
Low-VOC Waterborne Acrylic Coatings
Coalescing efficiency and film property enhancement
MFFT reduction and gloss/hardness balance
Latent Curing in 1K Epoxy Systems
Temperature-dependent latency and reactivity
Gel time and thermomechanical property assessment

XLogP3

3.7

Boiling Point

265.0 °C

LogP

3.71 (LogP)

UNII

RI95G6J8FF

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (38.81%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (61.19%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (38.81%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

7560-83-0

Wikipedia

N,N-dicyclohexylmethylamine

General Manufacturing Information

Wholesale and retail trade
Cyclohexanamine, N-cyclohexyl-N-methyl-: ACTIVE

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